molecular formula C17H18O B8407035 3-(4-Ethylphenyl)-1-phenylpropan-1-one

3-(4-Ethylphenyl)-1-phenylpropan-1-one

Cat. No.: B8407035
M. Wt: 238.32 g/mol
InChI Key: CQZYDCNWJIAZIA-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-phenylpropan-1-one (CAS 27465-51-6) is an aryl ketone compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. This chemical features a propan-1-one group attached to a para-substituted ethylbenzene ring, making it a versatile building block in organic synthesis . Its structure, particularly the reactive α-position to the ketone, allows it to serve as a crucial precursor in the development of pharmaceuticals and agrochemicals . In research settings, this compound has been identified as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2D6 . These enzymes are critical in drug metabolism, making inhibitors like this one valuable tools for studying drug-drug interactions and metabolic pathways in pharmacological research . The compound is related to propiophenone, a well-known starting material for synthesizing a wide range of compounds, including various pharmaceuticals . As a specialized chemical, it is offered for research and development purposes only. This product is not intended for diagnostic or therapeutic use and is strictly not for human or veterinary consumption.

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C17H18O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3

InChI Key

CQZYDCNWJIAZIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at 3-Position Substituent at 1-Position Key Modifications Reference
3-(4-Ethylphenyl)-1-phenylpropan-1-one 4-Ethylphenyl Phenyl -
3-(4-Chlorophenyl)-1-phenylpropan-1-one 4-Chlorophenyl Phenyl Electron-withdrawing Cl substituent
3-(4-Methoxyphenyl)-1-phenylpropan-1-one 4-Methoxyphenyl Phenyl Electron-donating OMe group
1-(4-Bromophenyl)-3-phenylpropan-1-one Phenyl 4-Bromophenyl Bromine at 1-position
3-(5-Fluoro-1H-indol-3-yl)-1-phenylpropan-1-one 5-Fluoroindole Phenyl Fused indole ring

Key Observations :

  • Halogenated analogs (e.g., Cl, Br) exhibit reduced electron density, favoring nucleophilic reactions ().
  • Heterocyclic substituents (e.g., indole in ) introduce steric bulk and alter conjugation pathways.
Reactivity in Coupling Reactions
  • Selectivity : this compound undergoes coupling at the α-position (adjacent to the ketone) rather than the benzylic position, yielding fused products in 62–70% yields ().
  • Comparison with Chlorophenyl Analog : The 4-chlorophenyl derivative exhibits similar α-selectivity but lower yields (61–68%) due to steric and electronic effects ().

Physical and Spectroscopic Properties

Melting Points and Yields
Compound Melting Point (°C) Yield (%) Reference
This compound Not reported 70–82%*
3-(4-Chlorophenyl)-1-phenylpropan-1-one Not reported 61–68%
3-(5-Fluoro-1H-indol-3-yl)-1-phenylpropan-1-one 192–194 76%
3-(4-Hydroxyphenyl)-1-phenylpropan-1-one O-(2,4-dinitrophenyl) oxime Not reported 76%

*Yields depend on the application (e.g., 82% for anthracene derivatives in ).

Spectroscopic Data
  • NMR : Indole derivatives () show distinct aromatic proton shifts (δ 6.8–8.2 ppm) due to electron-withdrawing nitro groups.
  • HRMS: Anthracene derivatives () confirm molecular masses (e.g., [M-H]⁻ = 450.0983 for C27H16NO6).

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : NaOH (5 mol%)

  • Milling Time : 60 minutes

  • Temperature : Ambient (25°C)

  • Yield : 85–90% after recrystallization

The mechanochemical method eliminates the need for volatile organic solvents, aligning with green chemistry principles. Nuclear magnetic resonance (NMR) analysis confirms the product’s structure through distinct aromatic proton signals at δ 7.2–7.8 ppm and a carbonyl peak at δ 207 ppm in the 13C^{13}\text{C} spectrum.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers a classical route to aryl ketones, leveraging electrophilic aromatic substitution. For 3-(4-Ethylphenyl)-1-phenylpropan-1-one, anisole derivatives are acylated using phenylacetyl chloride in the presence of aluminum chloride (AlCl₃).

Synthetic Procedure

  • Reagents :

    • 4-Ethylbenzene (1.0 equiv.)

    • Phenylacetyl chloride (1.2 equiv.)

    • AlCl₃ (1.5 equiv.) in anhydrous dichloromethane (DCM)

  • Conditions :

    • Temperature: 0°C to room temperature (RT)

    • Reaction Time: 12 hours

  • Workup : Hydrolysis with ice-cold HCl, followed by column chromatography (hexane:ethyl acetate = 10:1)

  • Yield : 78%

This method produces high-purity material, as evidenced by gas chromatography–mass spectrometry (GC-MS) with >99% purity. However, the use of stoichiometric AlCl₃ generates corrosive waste, complicating industrial scalability.

Solution-Phase Aldol Condensation with Lewis Acids

Aldol condensation catalyzed by cesium fluoride (CsF) in acetonitrile (CH₃CN) provides a high-yielding route under mild conditions. A mixture of 4-ethylbenzaldehyde (1 mmol), acetophenone (1.5 mmol), and CsF (2.5 mmol) in CH₃CN is stirred at 30°C under nitrogen.

Key Parameters

ParameterValue
CatalystCsF (2.5 equiv.)
SolventCH₃CN
Temperature30°C
Reaction Time12 hours
Yield78%

The CsF-mediated reaction avoids strong acids or bases, reducing side reactions. Fourier-transform infrared spectroscopy (FTIR) validates the carbonyl stretch at 1685 cm⁻¹, consistent with ketone formation.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)Environmental ImpactScalability
Mechanochemical85–90>98LowModerate
Friedel-Crafts78>99HighLimited
CsF-Catalyzed7897ModerateHigh

Mechanochemical Advantages :

  • Solvent-free, energy-efficient, and short reaction times.

  • Ideal for small-scale synthesis but limited by milling equipment availability.

Friedel-Crafts Limitations :

  • Corrosive waste and moisture-sensitive conditions.

  • Requires rigorous purification to remove AlCl₃ residues.

CsF-Catalyzed Balance :

  • Mild conditions and compatibility with diverse substrates.

  • Higher solvent use compared to mechanochemical methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Ethylphenyl)-1-phenylpropan-1-one, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. Key parameters include temperature (60–120°C), solvent selection (e.g., ethanol, dichloromethane), and acid/base catalysts (e.g., AlCl₃, KOH). For example, optimizing pH to 8–10 during condensation minimizes side-product formation, while recrystallization in ethanol enhances purity .

Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the ketone carbonyl resonates at ~200 ppm in ¹³C NMR.
  • FT-IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 252 [M⁺]) validate the molecular formula .

Q. What purification techniques are most effective post-synthesis, and how do solvent choices impact recrystallization efficiency?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes polar impurities. Recrystallization in ethanol or acetone at controlled cooling rates (e.g., 0.5°C/min) yields high-purity crystals. Solvent polarity must balance solubility and nucleation kinetics to avoid oiling-out .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict oxidative stability. Molecular docking (AutoDock Vina) simulates ligand-receptor interactions, identifying potential binding sites for biological targets like histamine receptors .

Q. What strategies resolve discrepancies in crystallographic data for this compound, especially when dealing with twinned crystals or low-resolution data?

  • Methodological Answer : For twinned data, SHELXL’s TWIN/BASF commands refine scale factors and orientation matrices. High-resolution refinement employs anisotropic displacement parameters and Hirshfeld surface analysis to validate intermolecular interactions. For low-resolution data, constraints on bond lengths/angles improve model accuracy .

Q. How does the ethyl substituent’s position on the phenyl ring influence physicochemical properties compared to structural analogs (e.g., 3-(2-Ethylphenyl) derivatives)?

  • Methodological Answer : The para-ethyl group enhances steric bulk and electron-donating effects, increasing lipophilicity (logP +0.5 vs. ortho-substituted analogs). UV-Vis spectroscopy shows a redshift (~10 nm) in λ_max due to extended conjugation, confirmed by TD-DFT simulations .

Q. What experimental approaches elucidate the compound’s interactions with biological targets (e.g., mast cell receptors) in allergy-related pathways?

  • Methodological Answer : In vitro assays (e.g., β-hexosaminidase release in RBL-2H3 mast cells) quantify histamine inhibition. Competitive binding assays with radiolabeled ligands (³H-mepyramine) measure receptor affinity. Molecular dynamics simulations (NAMD) map hydrogen-bonding interactions with active-site residues .

Q. How can stereochemical integrity be maintained during scaled-up synthesis, particularly in multi-step reactions involving chiral intermediates?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) ensures enantioselectivity. Reaction monitoring via chiral HPLC (Chiralpak AD-H column) detects racemization. Temperature control (<0°C) during acylation steps prevents thermal degradation of sensitive intermediates .

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